molecular formula C14H17FN6O3 B14972185 N~4~-(4-fluorophenyl)-N~2~-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine

N~4~-(4-fluorophenyl)-N~2~-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B14972185
M. Wt: 336.32 g/mol
InChI Key: SMMUZZRVMCTENR-UHFFFAOYSA-N
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Description

N4-(4-fluorophenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with fluorophenyl, methoxypropyl, and nitro groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-fluorophenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the fluorophenyl, methoxypropyl, and nitro groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, nucleophiles, and catalysts to facilitate the substitution and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N4-(4-fluorophenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorophenyl and methoxypropyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and halogenated compounds or organometallic reagents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups to the pyrimidine core.

Scientific Research Applications

N4-(4-fluorophenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(4-fluorophenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N4-(4-chlorophenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine
  • N4-(4-bromophenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine
  • N4-(4-methylphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine

Uniqueness

N4-(4-fluorophenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine stands out due to the presence of the fluorophenyl group, which imparts unique electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.

Properties

Molecular Formula

C14H17FN6O3

Molecular Weight

336.32 g/mol

IUPAC Name

4-N-(4-fluorophenyl)-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C14H17FN6O3/c1-24-8-2-7-17-14-19-12(16)11(21(22)23)13(20-14)18-10-5-3-9(15)4-6-10/h3-6H,2,7-8H2,1H3,(H4,16,17,18,19,20)

InChI Key

SMMUZZRVMCTENR-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=NC(=C(C(=N1)NC2=CC=C(C=C2)F)[N+](=O)[O-])N

Origin of Product

United States

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